Cas no 102185-48-8 (5-Bromo-6-chloro-1H-indol-3-yl acetate)
5-Bromo-6-chloro-1H-indol-3-yl acetate Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-6-chloro-1H-indol-3-yl acetate
- 5-Bromo-6-Chloro-3-Indolyl Acetate
- (5-bromo-6-chloro-1H-indol-3-yl)acetate
- 1H-Indol-3-ol,5-bromo-6-chloro-, 3-acetate
- 5-Bromo-6-chloro-3-indoxyl acetate
- 5-BROMO-6-CHLORO-3-INDOXYL-3-ACETATE
- 5-Bromo-6-chloroindoxyl acetate
- Magenta? acetate
- MAGENTA(TM)-3-ACETATE
- 1H-Indol-3-ol, 5-broMo-6-chloro-, 3-acetate
- B-6304
- AKOS016003280
- H10102
- SCHEMBL2536803
- 102185-48-8
- MFCD00055978
- DTXSID60350891
- AMY41515
- CS-D1381
- A896876
- AC-37047
- FT-0620145
- GS-6424
- (5-bromo-6-chloro-1H-indol-3-yl) acetate
- DB-058771
- HY-D0910
-
- MDL: MFCD00055978
- Inchi: 1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3
- InChI Key: ZGNSHSQWMJVXLS-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)C(=CN2)OC(C)=O)Cl
Computed Properties
- Exact Mass: 286.93500
- Monoisotopic Mass: 286.93487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 42.1Ų
Experimental Properties
- Density: 1.721
- Boiling Point: 429.25 °C at 760 mmHg
- Flash Point: 213.403 °C
- PSA: 42.09000
- LogP: 3.50910
5-Bromo-6-chloro-1H-indol-3-yl acetate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-6-chloro-1H-indol-3-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010324-250mg |
5-Bromo-6-chloro-1H-indol-3-yl acetate |
102185-48-8 | 95% | 250mg |
$346.68 | 2023-09-04 | |
| Alichem | A199010324-1g |
5-Bromo-6-chloro-1H-indol-3-yl acetate |
102185-48-8 | 95% | 1g |
$796.98 | 2023-09-04 | |
| Matrix Scientific | 094323-250mg |
5-Bromo-6-chloro-1H-indol-3-yl acetate, 95+% |
102185-48-8 | 95+% | 250mg |
$341.00 | 2023-09-09 | |
| Matrix Scientific | 094323-1g |
5-Bromo-6-chloro-1H-indol-3-yl acetate, 95+% |
102185-48-8 | 95+% | 1g |
$756.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863808-50mg |
5-Bromo-6-Chloro-3-Indolyl Acetate |
102185-48-8 | ≥97.0% | 50mg |
¥819.00 | 2022-09-29 | |
| TRC | B071815-25mg |
5-Bromo-6-chloro-1H-indol-3-yl acetate |
102185-48-8 | 25mg |
$ 150.00 | 2022-06-07 | ||
| TRC | B071815-50mg |
5-Bromo-6-chloro-1H-indol-3-yl acetate |
102185-48-8 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B071815-100mg |
5-Bromo-6-chloro-1H-indol-3-yl acetate |
102185-48-8 | 100mg |
$ 395.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZG686-10mg |
5-Bromo-6-chloro-1H-indol-3-yl acetate |
102185-48-8 | ≥97.0% | 10mg |
¥400.0 | 2022-03-01 | |
| Chemenu | CM148259-1g |
5-Bromo-6-chloro-1H-indol-3-yl acetate |
102185-48-8 | 95% | 1g |
$672 | 2021-08-05 |
5-Bromo-6-chloro-1H-indol-3-yl acetate Suppliers
5-Bromo-6-chloro-1H-indol-3-yl acetate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-Bromo-6-chloro-1H-indol-3-yl acetate
Introduction to 5-Bromo-6-chloro-1H-indol-3-yl acetate (CAS No. 102185-48-8) and Its Applications in Modern Chemical Biology
5-Bromo-6-chloro-1H-indol-3-yl acetate, identified by its CAS number 102185-48-8, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the indole family, a structural motif renowned for its broad spectrum of biological activities. The presence of bromo and chloro substituents on the indole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The indole core is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with biological targets such as enzymes and receptors. The specific substitution pattern of 5-Bromo-6-chloro-1H-indol-3-yl acetate allows for further functionalization, enabling chemists to explore diverse structural derivatives with tailored pharmacological properties. This flexibility has made it a cornerstone in the development of novel therapeutic agents.
In recent years, the demand for high-quality intermediates like 5-Bromo-6-chloro-1H-indol-3-yl acetate has surged, driven by advancements in drug discovery technologies. The compound’s utility spans across multiple therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its incorporation into synthetic pathways has streamlined the production of biologically active molecules, reducing both time and cost associated with traditional synthesis methods.
One of the most compelling aspects of 5-Bromo-6-chloro-1H-indol-3-yl acetate is its role in generating structurally diverse libraries for high-throughput screening (HTS). Researchers have leveraged this compound to identify lead compounds with promising preclinical profiles. For instance, derivatives of 5-Bromo-6-chloro-1H-indol-3-yl acetate have been investigated for their potential to modulate kinase activity, a key target in cancer therapy. The bromo and chloro groups facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
The pharmaceutical industry has also explored the use of 5-Bromo-6-chloro-1H-indol-3-yl acetate in the development of small-molecule inhibitors. These inhibitors are designed to disrupt disease pathways by binding to specific biological targets. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory effects on enzymes implicated in metabolic disorders, highlighting the compound’s therapeutic potential beyond oncology.
From a synthetic chemistry perspective, 5-Bromo-6-chloro-1H-indol-3-yl acetate serves as a building block for more intricate scaffolds. Its reactivity allows for the introduction of additional functional groups, enabling the creation of molecules with enhanced solubility, bioavailability, and metabolic stability. This adaptability has positioned it as a preferred choice for medicinal chemists seeking to optimize drug-like properties.
The growing interest in 5-Bromo-6-chloro-1H-indol-3-yl acetate is further underscored by its presence in numerous patent filings and scientific literature. Researchers continue to uncover new synthetic strategies and applications for this compound, reinforcing its importance in modern chemical biology. As computational methods advance, virtual screening approaches are being employed to predict novel derivatives of 5-Bromo-6-chloro-1H-indol-3-yl acetate, accelerating the discovery process.
In conclusion, 5-Bromo-6-chloro-1H-indol-3-y l acetate (CAS No. 102185488) represents a critical intermediate in pharmaceutical research. Its structural features and reactivity make it an indispensable tool for synthesizing biologically active compounds across various therapeutic domains. The ongoing exploration of this molecule underscores its significance in advancing drug discovery and development efforts worldwide.
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